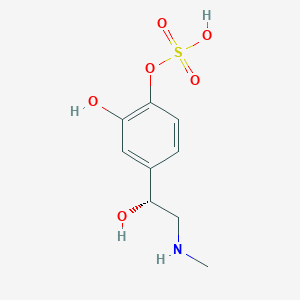

Epinephrine sulfoconjugate

説明

Epinephrine sulfoconjugate, also known as L-Epinephrine (sulfate) or epinephrine-3-O-sulfate, belongs to the class of organic compounds known as phenylsulfates. These compounds contain a sulfuric acid group conjugated to a phenyl group . It is a natural metabolite of epinephrine and can be used for the determination of catecholamine sulfoconjugate isomers in normal human urine .

Synthesis Analysis

A method for the synthesis of 3-O- and 4-O-sulfoconjugates of norepinephrine and epinephrine was developed by the reduction of the corresponding sulfates of noradrenalone and adrenalone . The design principle of an ideal synthesis approach should possess features such as preservation of the native protein functions, high yield, high efficiency, low cost, facile synthesis without complicated DNA modifications, and robust and stable chemistries in physiological conditions .Molecular Structure Analysis

Epinephrine’s molecular conformation controls its interactions with other molecules and its biological effects . The conformation of epinephrine in polar solvents has been studied using 1H NMR, 1H-1H COSY, 1H-15N HSQC, and NOESY . The interactions of epinephrine with different toxic cations were studied in NaCl at different ionic strengths .Chemical Reactions Analysis

Superoxide anion radical formation during epinephrine oxidation in alkaline medium has been offered in some works for antioxidant activity analysis . A simple label-free colorimetric detection of epinephrine has been demonstrated based on its interaction with aptamer functionalized gold nanoparticles .Physical And Chemical Properties Analysis

Epinephrine’s structure and various properties, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Band Gap (BG), Density of States (DOS), Fourier-Transform Infrared Spectroscopy (FT-IR), Ultraviolet (UV) absorption, and Natural Bond Orbital (NBO) analysis have been examined . The protonation enthalpy changes of epinephrine were determined using standard NaOH solution and then titrated with standard HCl solutions .科学的研究の応用

1. Exercise Physiology and Metabolism

Epinephrine sulfoconjugate plays a role in exercise physiology. Studies have shown that during sustained exercise, sulfoconjugated norepinephrine (NE-SO4) and epinephrine increase, reflecting changes in oxygen consumption and exercise intensity. This suggests a connection between sulfoconjugation and metabolic responses during physical activity (Sothmann et al., 1990).

2. Cellular Receptor Interactions

Research has explored the interaction of sulfoconjugated catecholamines with cellular receptors. For example, sulfoconjugated catecholamines like epinephrine and norepinephrine have been found to possess restricted affinity for alpha- and beta-adrenoceptors in human cells, which impacts their biological activity (Werle et al., 1988). This suggests a potential regulatory mechanism in cellular signaling and responses.

3. Cardiovascular and Autonomic Research

Sulfoconjugated catecholamines are also significant in cardiovascular research, particularly in understanding hypertension and sympathetic nervous system activity. Studies indicate that sulfoconjugation is a key mechanism in inactivating catecholamines like norepinephrine and epinephrine in the bloodstream, influencing blood pressure regulation (Kuchel et al., 1981).

4. Metabolic and Endocrine Studies

In metabolic and endocrine research, sulfoconjugated catecholamines are linked to various physiological processes, such as glucose metabolism and hormonal regulation. For instance, low doses of epinephrine have been shown to support plasma glucose in elderly patients with type 2 diabetes, indicating a role in glucose homeostasis (Burge et al., 2000).

5. Pharmacokinetics and Drug Stability

Epinephrine sulfoconjugate's stability and degradation, particularly in injectable forms, are relevant in pharmacokinetics and drug formulation studies. The stability of epinephrine in various conditions, including heating, is crucial for its effective use in medical settings (Church et al., 1994).

将来の方向性

More research is needed on the duration of stability and sterility of 1 mg/mL epinephrine prefilled syringes, as only one study thus far has examined this concentration of epinephrine that is relevant for the intramuscular treatment of anaphylaxis . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

特性

IUPAC Name |

[2-hydroxy-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELFRHHZGTVYGJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epinephrine sulfoconjugate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

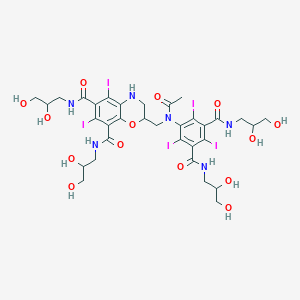

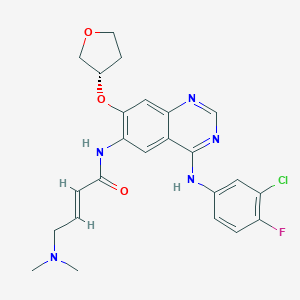

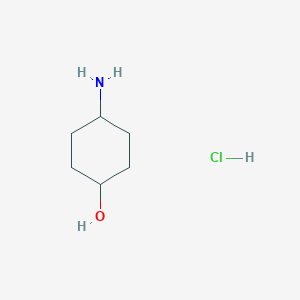

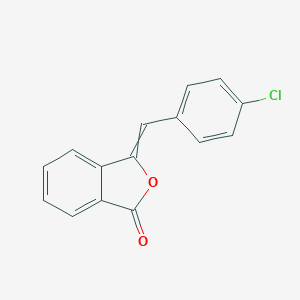

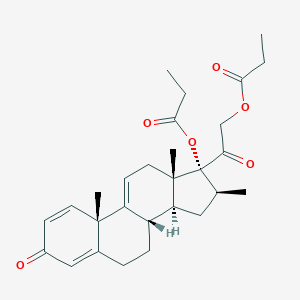

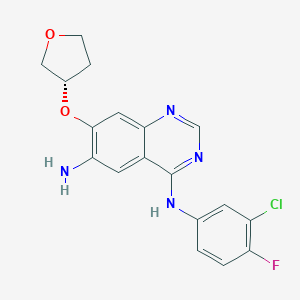

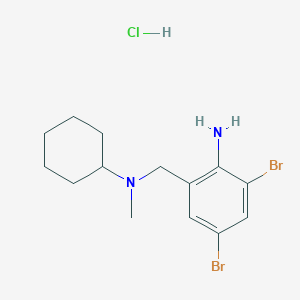

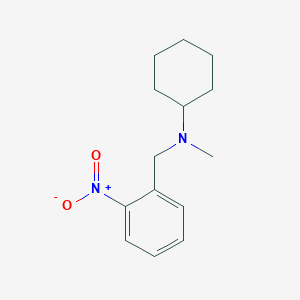

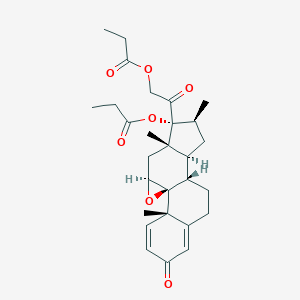

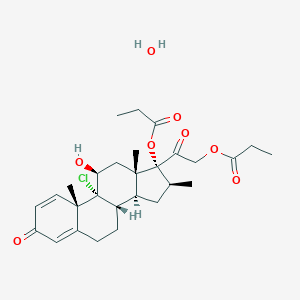

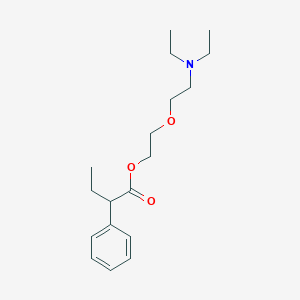

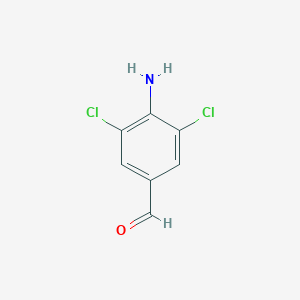

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。